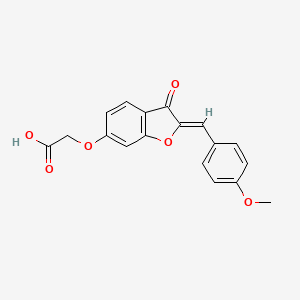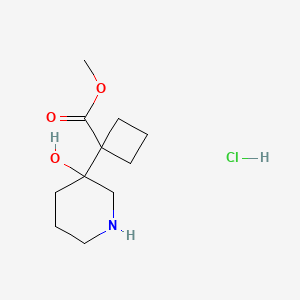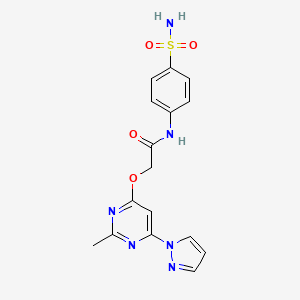![molecular formula C9H16FNO4 B2952915 (2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2411178-66-8](/img/structure/B2952915.png)
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is similar to the one you’re asking about . It has a CAS Number of 201353-89-1 and a molecular weight of 175.23 . It’s a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for the similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is 1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 . This code provides a way to encode the compound’s molecular structure as a text string.Physical And Chemical Properties Analysis
The similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is a solid substance stored at refrigerator temperatures .Applications De Recherche Scientifique
Biocatalytic Applications
Biocatalysis utilizes enzymes to perform specific chemical transformations. Kumar et al. (2015) demonstrated the use of acid anhydrides, including butanoic anhydride, for the regioselective acylation of hydroxyl groups in related compounds using Lipozyme® TL IM. This approach yielded highly selective and efficient monoacylated products, emphasizing the potential for enzymatic processes in synthesizing complex molecules (Kumar et al., 2015).
Synthesis of Fluorinated Compounds
Fluorinated compounds play a significant role in developing pharmaceuticals and materials due to their unique properties. Clary et al. (1995) synthesized various amido-connected phosphocholines derived from diaminopropanols and serine, showing the importance of fluorinated compounds in enhancing biological activity and tolerance (Clary et al., 1995).
Material Science and Catalysis
In material science, Xue et al. (2015) developed rare-earth metal-organic frameworks (MOFs) with restricted window apertures, demonstrating selective adsorption kinetics for gas/vapor separation. This work highlights the role of fluorinated compounds in constructing materials with specific functional properties (Xue et al., 2015).
Organic Synthesis Techniques
Schmidt et al. (1992) reported the synthesis of enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups, showcasing the utility of fluorinated compounds in producing building blocks for peptide synthesis (Schmidt et al., 1992).
Environmental and Hydrolytic Stability
Signori et al. (2006) synthesized copolymers of isopropenyl alkyl ethers with fluorinated acrylates, examining the influence of fluorine on thermal, photochemical, and hydrolytic stability. Their findings underscore the protective action of fluorinated moieties against degradation, relevant for developing durable polymeric materials (Signori et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNDDRTARIPOU-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)









![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)